CYP2B6 Inhibition: Kushenol I Exhibits Sub-Micromolar Potency, Contrasting with Kushenol A (>50 μM) and Outperforming Sophoraflavanone G
In a head-to-head panel assay using human liver microsomes with NADPH preincubation to assess mechanism-based inhibition, Kushenol I inhibited CYP2B6 with an IC₅₀ of 0.12 μM, representing the most potent inhibition within the tested set. By contrast, Kushenol A showed no inhibition (IC₅₀ >50 μM), sophoraflavanone G exhibited an IC₅₀ of 0.28 μM (2.3-fold weaker), and leachianone A had an IC₅₀ of 0.28 μM. This establishes Kushenol I as the most potent CYP2B6 inhibitor among prenylated flavonoids tested [1].
| Evidence Dimension | CYP2B6 inhibition IC₅₀ (human liver microsomes, with NADPH preincubation) |
|---|---|
| Target Compound Data | Kushenol I IC₅₀ = 0.12 μM |
| Comparator Or Baseline | Kushenol A IC₅₀ >50 μM; Sophoraflavanone G IC₅₀ = 0.28 μM; Leachianone A IC₅₀ = 0.28 μM; S. flavescens extract IC₅₀ = 0.7 μg/mL |
| Quantified Difference | Kushenol I is >417-fold more potent than Kushenol A; 2.3-fold more potent than sophoraflavanone G and leachianone A |
| Conditions | Human liver microsomes, CYP2B6-specific probe substrate, ± NADPH preincubation (mechanism-based inhibition protocol) |
Why This Matters
For researchers designing co-administration studies or evaluating herb-drug interaction risk, Kushenol I provides a uniquely potent CYP2B6 inhibitory tool compound not replaceable by kushenol A or sophoraflavanone G.
- [1] Yim D, Kim MJ, Shin Y, Lee SJ, Shin JG, Kim DH. Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes. Evid Based Complement Alternat Med. 2019;2019:2673769. Table 2. View Source
